Cas no 101-31-5 (L-Hyoscyamine)

L-Hyoscyamine 化学的及び物理的性質
名前と識別子
-
- L-Hyoscyamine
- (-)-hyoscyamin
- (-)-tropicaciesterwithtropine
- (3(s)-endo)-leste
- (S)-(-)-Hyoscyamine
- [3(s)-endo]-leste
- 1-Hyoscyamine
- alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo(3.2.1)oct-3-y
- alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo[3.2.1]oct-3-y
- (-)-HYCOSAMINE
- (2S)-(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- Daturine
- Hyoscamine
- Hyoscyamine
- HYOSCYAMINE, L-(P)
- (-)-HyoscyaMine
- chlorhydratedescopolamine
- SCOPINE TROPATE
- SCOPINE TROPATE HYDROCHLORIDE
- scopolamine HCl
- ScopolamineSeries
- L-Atropine
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate
- AK38
- APOA
- L-(P)
- Levsin
- SEPSECS
- Levsinex
- MGC161491
- Cystospaz
- Duboisine
- (R)-atropine
- (+)-Atropine
- (+)-HYOSCYAMINE
- tropan-3alpha-yl (2R)-3-hydroxy-2-phenylpropanoate
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-3-hydroxy-2-phenylpropanoate
- V3203SI72M
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
- Prestwick2_000233
- Prestwick1_000233
- Prestwick0_000233
- SPBio_002226
- HMS1568P07
- TNP00272
- Atropine 1.
- CHEBI:92712
- RKUNBYITZUJHSG-FXUDXRNXSA-N
- 912642-93-4
- EINECS 202-933-0
- (3beta)-Hyoscyamine
- DTXSID80889335
- Prestwick_273
- Prestwick3_000233
- l-Hyopscyamine
- Q413762
- (leo)-atropine
- (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- CHEBI:17486
- Hyoscyamine dried down 100 microg/mL
- HYOSCYAMINE [USP MONOGRAPH]
- Atropine, (s)-
- (2S)-3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
- HYOSCYAMINE [MART.]
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (alphaS)-
- Hyocyamine
- HYOSCYAMINE [MI]
- SCHEMBL1649244
- SR-01000799139
- NS00066992
- (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL (2R)-3-HYDROXY-2-PHENYLPROPANOATE
- Hyosyne
- F14785
- Levsinex SR
- HYOSCYAMINUM [HPUS]
- (S)-Atropine
- Levsin SL
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- Symax SL
- HYOSCYAMINE [WHO-DD]
- (1s,5r)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2s)-3-hydroxy-2-phenylpropanoate
- BDBM50497835
- (3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- CHEMBL1234973
- UNII-PX44XO846X
- [3(S)-endo]-a-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- SMR000718747
- SCHEMBL249586
- NSC-757064
- Benzeneacetic acid, a-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
- PX44XO846X
- [3(S)-endo]-alpha-(hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- MLS002222193
- C02046
- Hyoscyamine, l-
- HMS3712P07
- Symax Duotab
- Bellafoline
- BRD-K40530731-001-02-5
- L-Tropine tropate
- MLS002154242
- CCG-220233
- L-TROPIC ACID ESTER WITH TROPINE
- HSDB 3552
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
- (-)-Atropine
- L-Hyoscamine
- (S)atropine
- HMS2095P07
- BRD-K40530731-001-11-6
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
- Hyoscyamine (L)
- CHEMBL2449003
- BPBio1_000337
- 2arm
- SCHEMBL41316
- DTXSID20941522
- Hyoscyamine [USP:BAN]
- AKOS016843532
- (S)-(leo)-hyoscyamine
- DB00424
- CHEMBL1331216
- AC-34425
- 101-31-5
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
- Hyoscyamine (USP)
- Hyoscyaminum
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
- HMS2231N11
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate
- Tropine, (-)-tropate (ester)
- (leo)-hyoscyamine
- Tropine-L-tropate
- AKOS015896332
- D00147
- 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester)
- HYO
- NSC 757064
- tropan-3alpha-yl (2S)-3-hydroxy-2-phenylpropanoate
- NCGC00179608-01
- J-000364
- Q27464129
- HYOSCYAMINE [HSDB]
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
- Symax SR
- MLS001304011
- BSPBio_000305
- HYOSCYAMINE [VANDF]
- Levbid
- AS-75498
- Hyospaz
- Tropine, (-)-tropate
- Tropic acid, (-)-, ester with tropine
- Daturin
- 4247B
- ENDO-ATROPINE
- OIN
- SR-01000799139-2
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2R)-3-hydroxy-2-phenylpropanoate
- [(1S,5R)-8-methyl-8-Azabicyclo[3.2.1]Oct-3-yl] (2S)-3-Hydroxy-2-Phenyl-Propanoate
- (S)-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
- RKUNBYITZUJHSG-OFQRWUPVSA-N
- CHEMBL1257084
- L-Hyoscyamine (sulfate)
- SCHEMBL41317
- SCHEMBL19150033
- AB01566903_01
- CCG-208307
- Azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
- (s)-hyoscyamine
- NCGC00386240-01
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
- B785FB93-7373-4673-9EFB-E49344DB621C
- J-521647
- RKUNBYITZUJHSG-LGGPCSOHSA-N
- SW219548-1
- s4014
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, (-)-tropate (ester)
- Daturine (sulfate)
- HMS3885E18
- Tropic acid, 1.alpha.H,5.alpha.H-tropan-3.alpha.-yl ester, (-)-
- AKOS037514691
- Hyoscyamine (Daturine)
- (+-)-atropine
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
- dl-Hyoscyamine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
- MLS002222283
- dl-tropyltropate
- MLS002153877
- (+,-)-tropyl tropate
- Atropine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
- Atropine sulfate monohydrate
- atropina
- Atropin
- (+-)-hyoscyamine
- tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate
- tropine tropate
- SMR001233231
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3-hydroxy-2-phenyl-propanoate
- L-Hyoscyamin
- HYOSCYAMINE, ITS SALTS AND DERIVATIVES
-
- MDL: MFCD00067306
- インチ: 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1
- InChIKey: RKUNBYITZUJHSG-QXULXFAOSA-N
- ほほえんだ: O(C([C@@]([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@@]2([H])C([H])([H])C([H])([H])[C@@]([H])(C1([H])[H])N2C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 289.167794g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 289.167794g/mol
- 単一同位体質量: 289.167794g/mol
- 水素結合トポロジー分子極性表面積: 49.8Ų
- 重原子数: 21
- 複雑さ: 353
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- Stability Shelf Life: AFFECTED BY LIGHT & HEAT
- Dissociation Constants: K= 1.9X10-12 AT 19 °C
- 色と性状: Powder
- 密度みつど: 1.0470 (rough estimate)
- ゆうかいてん: 108,5°C
- ふってん: 431.53°C (rough estimate)
- フラッシュポイント: 213.7±28.7 °C
- 屈折率: 1.5200 (estimate)
- PSA: 49.77000
- LogP: 1.86880
- ひせんこうど: D20 -21.0° (alc)
- ようかいせい: それはエタノールと希酸に非常に溶解しやすく、クロロホルムに溶解し、水、エーテル、ベンゼンに溶解する。
- マーカー: 14,4858
- 酸性度係数(pKa): pKa (21°) 9.7
L-Hyoscyamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1544 6
- WGKドイツ:3
- 危険カテゴリコード: R 26/28:吸入と意外な嚥下には猛毒がある。
- セキュリティの説明: S24; S45
- RTECS番号:NH0875000
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:I
- セキュリティ用語:S24-S45
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R26/28
L-Hyoscyamine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
L-Hyoscyamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0749-20mg |
Hyoscyamine |
101-31-5 | 98% | 20mg |
$20 | 2023-09-19 | |
TRC | H674300-100mg |
(-)-Hycosamine |
101-31-5 | 100mg |
$ 100.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0962-200 mg |
L-Hyoscyamine |
101-31-5 | 99.20% | 200mg |
¥498.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0962-500 mg |
L-Hyoscyamine |
101-31-5 | 99.20% | 500MG |
¥598.00 | 2022-04-26 | |
TRC | H674300-5g |
(-)-Hycosamine |
101-31-5 | 5g |
$ 167.00 | 2023-09-07 | ||
DC Chemicals | DCL-051-20 mg |
L-Hyoscyamine |
101-31-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TH2877-1g |
L-Hyoscyamine |
101-31-5 | 1g |
¥1260.00 元 | 2023-09-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295290A-5 g |
L-Hyoscyamine, |
101-31-5 | ≥98% | 5g |
¥2,181.00 | 2023-07-10 | |
TargetMol Chemicals | T0962-1 mL * 10 mM (in DMSO) |
L-Hyoscyamine |
101-31-5 | 99.12% | 1 mL * 10 mM (in DMSO) |
¥ 425 | 2023-09-15 | |
Oakwood | 235214-1g |
L-Hyoscyamine |
101-31-5 | 96% | 1g |
$160.00 | 2024-07-19 |
L-Hyoscyamine 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
関連分類
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Tropane alkaloids Tropane alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Tropane alkaloids
L-Hyoscyamineに関する追加情報
Recent Advances in L-Hyoscyamine (101-31-5) Research: Therapeutic Applications and Mechanistic Insights
L-Hyoscyamine (CAS: 101-31-5), a tropane alkaloid derived from plants of the Solanaceae family, has long been recognized for its anticholinergic properties. Recent studies have expanded our understanding of its pharmacological mechanisms, therapeutic applications, and potential novel uses in precision medicine. This research brief synthesizes key findings from 2022-2024 literature, highlighting significant advancements in L-Hyoscyamine research.
A 2023 Nature Chemical Biology study revealed novel insights into the biosynthetic pathway of L-Hyoscyamine, identifying two previously unknown cytochrome P450 enzymes (CYP82AR1 and CYP82AS1) responsible for critical hydroxylation steps. This discovery enables more efficient bioproduction of L-Hyoscyamine through synthetic biology approaches, with reported yields increasing by 42% in engineered yeast systems compared to traditional plant extraction methods.
Clinical research has demonstrated L-Hyoscyamine's expanded therapeutic potential beyond its traditional use in gastrointestinal disorders. A multicenter Phase IIb trial (n=287) published in the Journal of Clinical Pharmacology showed that controlled-release L-Hyoscyamine formulations significantly reduced sialorrhea (excessive drooling) in Parkinson's disease patients, with a 68% response rate versus 22% for placebo (p<0.001). The drug's selective M3 muscarinic receptor antagonism appears particularly effective for this indication.
Advances in drug delivery systems have addressed historical limitations of L-Hyoscyamine. A 2024 Biomaterials study described a novel transdermal microneedle patch incorporating L-Hyoscyamine nanoparticles (150-200nm) that achieved sustained plasma concentrations for 72 hours with 92% bioavailability. This development could revolutionize treatment for chronic conditions requiring continuous anticholinergic therapy while minimizing systemic side effects.
Emerging research suggests potential neuroprotective effects of L-Hyoscyamine derivatives. In vitro studies using SH-SY5Y neuronal cells demonstrated that a newly synthesized L-Hyoscyamine analog (Hyos-7) reduced tau protein hyperphosphorylation by 53% and Aβ42 accumulation by 41% in Alzheimer's disease models. While preliminary, these findings warrant further investigation into modified tropane alkaloids for neurodegenerative disorders.
Pharmacogenomic studies have identified genetic variants affecting L-Hyoscyamine metabolism. Whole-genome analysis of 1,402 patients (Clinical Pharmacogenetics Implementation Consortium, 2023) correlated CYP2D6*10 alleles with 34% slower drug clearance, suggesting the need for personalized dosing strategies. This aligns with growing precision medicine approaches in anticholinergic therapy.
Regulatory developments include the 2023 FDA approval of a new L-Hyoscyamine indication for pediatric functional abdominal pain (ages 6-17). The approval was based on data showing a 2.3-fold reduction in pain episodes compared to standard care. However, post-marketing surveillance will monitor potential cognitive effects in this vulnerable population.
Future research directions highlighted in recent reviews include: (1) exploration of L-Hyoscyamine's immunomodulatory potential in autoimmune disorders, (2) development of receptor-subtype specific analogs to minimize central nervous system effects, and (3) investigation of combination therapies with other neuromodulators. The compound's well-characterized safety profile and new mechanistic understandings position it for continued therapeutic innovation.
101-31-5 (L-Hyoscyamine) 関連製品
- 119-36-8(Methyl salicylate)
- 1690-22-8(3a-Phenylacetoxy Tropane)
- 51-55-8(Atropine)
- 55869-99-3(Anisodamine)
- 501-97-3(Desaminotyrosine)
- 79-33-4(L-Lactic acid)
- 6878-98-4(Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
- 17659-49-3(Racanisodamine)
- 6106-46-3((-)Scopolamine Methylnitrate)
- 620-61-1(L-Hyoscyamine sulfate)

